2-(2,4-dimethylphenoxy)acetonitrile 2-(2,4-dimethylphenoxy)acetonitrile
Brand Name: Vulcanchem
CAS No.: 43111-35-9
VCID: VC11617143
InChI:
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.2

2-(2,4-dimethylphenoxy)acetonitrile

CAS No.: 43111-35-9

Cat. No.: VC11617143

Molecular Formula: C10H11NO

Molecular Weight: 161.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-(2,4-dimethylphenoxy)acetonitrile - 43111-35-9

Specification

CAS No. 43111-35-9
Molecular Formula C10H11NO
Molecular Weight 161.2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

The molecular formula of 2-(2,4-dimethylphenoxy)acetonitrile is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol. Based on structurally similar compounds (e.g., 2-[4-(dimethylamino)phenyl]acetonitrile ), its physical properties can be extrapolated:

PropertyValue/Description
Boiling Point~280–300°C (estimated)
Density1.10–1.15 g/cm³ (analog-based)
SolubilityMiscible in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)~1.8–2.2 (predicted)

The compound’s nitrile group (-C≡N) and ether linkage (-O-) contribute to its polarity, enabling participation in hydrogen bonding and electrophilic reactions .

Spectral Data

Hypothetical spectral signatures derived from analogous compounds include:

  • IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch).

  • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, CH₃), δ 4.75 (s, 2H, CH₂CN), δ 6.70–7.10 (m, 3H, aromatic H) .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The Williamson ether synthesis is the most plausible method, involving the reaction of 2,4-dimethylphenol with chloroacetonitrile under basic conditions:

2,4-Dimethylphenol+ClCH2CNNaOH2-(2,4-Dimethylphenoxy)acetonitrile+HCl\text{2,4-Dimethylphenol} + \text{ClCH}_2\text{CN} \xrightarrow{\text{NaOH}} \text{2-(2,4-Dimethylphenoxy)acetonitrile} + \text{HCl}

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF) or acetone.

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Temperature: 80–100°C for 6–12 hours .

A patent describing the synthesis of 3,4-dimethoxyphenyl acetonitrile via a three-step decarboxylation-aldoxime-dehydration sequence suggests that similar strategies could be adapted for 2-(2,4-dimethylphenoxy)acetonitrile, albeit with modifications to the substitution pattern.

Reaction Mechanisms

The compound’s nitrile group is highly reactive, enabling transformations such as:

  • Hydrolysis: Conversion to 2-(2,4-dimethylphenoxy)acetic acid under acidic or basic conditions.

  • Cycloaddition: Participation in [2+3] cycloadditions with azides to form tetrazoles.

Applications in Industrial and Research Contexts

Agrochemical Intermediates

2-(2,4-Dimethylphenoxy)acetonitrile may serve as a precursor to herbicides and insecticides. For example, its hydrolysis product, 2-(2,4-dimethylphenoxy)acetic acid, could mimic the activity of auxin-like herbicides (e.g., 2,4-D).

ApplicationMechanism/Use CaseReference Analog
Herbicide SynthesisAuxin mimicry, disrupts plant growth2,4-Dichlorophenoxyacetic acid
Insecticide DerivativesNeurotoxic activity via nitrile groupThiacloprid

Pharmaceutical Relevance

Nitrile-containing compounds are pivotal in drug discovery (e.g., antiviral agents). The methylphenoxy moiety may enhance lipid solubility, improving blood-brain barrier penetration .

Future Research Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield.

  • Biological Screening: Evaluate herbicidal and insecticidal efficacy in vitro and in field trials.

  • Toxicokinetics: Investigate metabolic pathways and detoxification mechanisms.

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